(+)-Vinylboronic acid pinanediol ester
Overview
Description
“(+)-Vinylboronic acid pinanediol ester” is a high-quality chemical provided by specialist distributors serving life science .
Molecular Structure Analysis
The molecular structure of “(+)-Vinylboronic acid pinanediol ester” is represented by the formula C12H19BO2 .Physical And Chemical Properties Analysis
“(+)-Vinylboronic acid pinanediol ester” is a liquid at room temperature. It has a molecular weight of 206.09 and a molecular formula of C12H19BO2 .Scientific Research Applications
Vinylboronic Acid Pinanediol Ester in Polymer Synthesis
Vinylboronic acid pinanediol ester (VBpin) has been utilized as a comonomer in radical copolymerization with styrene, leading to the synthesis of vinyl alcohol (VA)-styrene copolymers. This process is notable due to the difficulty in synthesizing such copolymers using typical VA precursor monomers like vinyl acetate (VAc). The research highlights the ability to control the molar mass through RAFT polymerization and adjust the VA composition ratio between 11% to 72%, thus impacting the solubility and glass-transition temperature of the resulting copolymers (Makino, Nishikawa, & Ouchi, 2021).
Synthesis of α-Aminoboronic Esters
The compound has been employed in the asymmetric synthesis of stable α-aminoboronic esters. Specifically, Bis(pinanediolato)diboron (B2pnd2) was utilized as the nucleophile, instead of the commonly used bis(pinacolato)diboron, in the stereospecific synthesis catalyzed by a triazole-based N-heterocyclic carbene (NHC) and Cu(I) chloride. The resulting pinanediol-protected α-aminoboronic esters showcased significantly enhanced stability compared to their pinacol derivatives (Chen, Chen, Zheng, & Sun, 2014).
Stability and Reactivity in Coupling Reactions
Vinylboronic acid pinanediol ester derivatives have been highlighted for their stability and reactivity in coupling reactions. For instance, 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane, a related compound, has been noted for its superior performance in terms of stability and reactivity compared to the vinylboronate pinacol ester. It has shown improved selectivity for Heck versus Suzuki coupling with both aryl iodides and bromides and is easier to prepare and store (Lightfoot, Maw, Thirsk, Twiddle, & Whiting, 2003).
Safety And Hazards
properties
IUPAC Name |
(1R,2R,6S,8R)-4-ethenyl-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BO2/c1-5-13-14-10-7-8-6-9(11(8,2)3)12(10,4)15-13/h5,8-10H,1,6-7H2,2-4H3/t8-,9-,10+,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POAOFRAFKLHZGL-MWGHHZFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@H]2C[C@H]3C[C@@H]([C@]2(O1)C)C3(C)C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10511258 | |
Record name | (3aR,4R,6R,7aS)-2-Ethenyl-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10511258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Vinylboronic acid pinanediol ester | |
CAS RN |
132488-71-2 | |
Record name | (3aR,4R,6R,7aS)-2-Ethenyl-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10511258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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